molecular formula C8H12N4O3 B114550 Methyl 5,6-diamino-2-ethoxypyrimidine-4-carboxylate CAS No. 149352-47-6

Methyl 5,6-diamino-2-ethoxypyrimidine-4-carboxylate

Cat. No. B114550
M. Wt: 212.21 g/mol
InChI Key: OWCOUHFPJTXDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5,6-diamino-2-ethoxypyrimidine-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. This molecule is an important precursor in the synthesis of various pyrimidine derivatives that have therapeutic potential.

Mechanism Of Action

The mechanism of action of Methyl 5,6-diamino-2-ethoxypyrimidine-4-carboxylate is not fully understood. However, it is believed that this molecule exerts its biological activity through the inhibition of various enzymes, such as dihydrofolate reductase and thymidylate synthase. These enzymes are essential for the synthesis of nucleic acids, and their inhibition can lead to the disruption of DNA synthesis and cell proliferation.

Biochemical And Physiological Effects

Methyl 5,6-diamino-2-ethoxypyrimidine-4-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this molecule exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, Methyl 5,6-diamino-2-ethoxypyrimidine-4-carboxylate has been shown to possess antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Advantages And Limitations For Lab Experiments

Methyl 5,6-diamino-2-ethoxypyrimidine-4-carboxylate has several advantages for use in lab experiments. This molecule is readily available and can be synthesized in large quantities with a high yield. Additionally, Methyl 5,6-diamino-2-ethoxypyrimidine-4-carboxylate is stable under normal lab conditions and can be stored for extended periods without significant degradation. However, one limitation of this molecule is that it is highly reactive and can react with other chemicals in the lab, leading to the formation of unwanted byproducts.

Future Directions

There are several future directions for the research of Methyl 5,6-diamino-2-ethoxypyrimidine-4-carboxylate. One potential area of investigation is the synthesis of novel pyrimidine derivatives with improved biological activity. Additionally, the use of Methyl 5,6-diamino-2-ethoxypyrimidine-4-carboxylate as a precursor in the synthesis of nucleoside analogs for the treatment of viral infections is an area of active research. Furthermore, the development of new methods for the synthesis of Methyl 5,6-diamino-2-ethoxypyrimidine-4-carboxylate with improved yields and purity is an area of interest. Finally, the investigation of the mechanism of action of Methyl 5,6-diamino-2-ethoxypyrimidine-4-carboxylate and its derivatives is an important area of research that could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, Methyl 5,6-diamino-2-ethoxypyrimidine-4-carboxylate is a chemical compound that has significant potential for use in scientific research. This molecule is an important precursor in the synthesis of various pyrimidine derivatives with therapeutic potential. The research on Methyl 5,6-diamino-2-ethoxypyrimidine-4-carboxylate has led to the development of novel drugs with antimicrobial, antitumor, and anti-inflammatory properties. The investigation of the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Methyl 5,6-diamino-2-ethoxypyrimidine-4-carboxylate is an important area of research that could lead to the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of Methyl 5,6-diamino-2-ethoxypyrimidine-4-carboxylate can be achieved through the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with ethyl formate. This reaction results in the formation of Methyl 5,6-diamino-2-ethoxypyrimidine-4-carboxylate with a yield of 75%.

Scientific Research Applications

Methyl 5,6-diamino-2-ethoxypyrimidine-4-carboxylate has been extensively studied for its potential use in the synthesis of various pyrimidine derivatives. These derivatives have been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Additionally, Methyl 5,6-diamino-2-ethoxypyrimidine-4-carboxylate has been used as a precursor in the synthesis of nucleoside analogs, which have been shown to be effective in the treatment of viral infections.

properties

CAS RN

149352-47-6

Product Name

Methyl 5,6-diamino-2-ethoxypyrimidine-4-carboxylate

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

methyl 5,6-diamino-2-ethoxypyrimidine-4-carboxylate

InChI

InChI=1S/C8H12N4O3/c1-3-15-8-11-5(7(13)14-2)4(9)6(10)12-8/h3,9H2,1-2H3,(H2,10,11,12)

InChI Key

OWCOUHFPJTXDKF-UHFFFAOYSA-N

SMILES

CCOC1=NC(=C(C(=N1)N)N)C(=O)OC

Canonical SMILES

CCOC1=NC(=C(C(=N1)N)N)C(=O)OC

synonyms

4-Pyrimidinecarboxylicacid,5,6-diamino-2-ethoxy-,methylester(9CI)

Origin of Product

United States

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